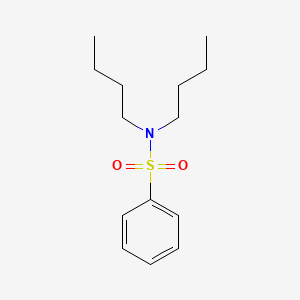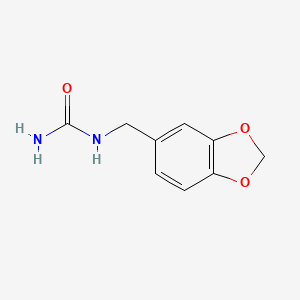
5-Acetyl-6-amino-1,3-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-amino-1,3-dimethyluracil is an organic compound belonging to the class of pyrimidines. It is a derivative of uracil, a naturally occurring nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the 5-position, an amino group at the 6-position, and two methyl groups at the 1 and 3 positions of the uracil ring. It is a white crystalline solid, soluble in water and some organic solvents, and exhibits significant thermal and chemical stability .
Mechanism of Action
Target of Action
The primary target of 5-Acetyl-6-amino-1,3-dimethyluracil is DNA oligonucleotides . It has been used as a substitute for thymine in the chemistry of DNA oligonucleotides . This suggests that it may interact with DNA and potentially influence gene expression or replication.
Mode of Action
This compound interacts with its targets through hydrogen bonding . Specifically, it binds as a third strand capable of forming a triple-stranded DNA formation through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This unique mode of action allows it to influence the structure of DNA and potentially alter its function.
Biochemical Pathways
It is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that it may interfere with nucleic acid synthesis and potentially disrupt normal cellular processes.
Result of Action
This compound has been reported to have antitumor, antibacterial, and antiviral effects . It is also widely used as a cell cycle inhibitor , suggesting that it may have cytostatic effects. Additionally, it has been shown to cause a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Acetyl-6-amino-1,3-dimethyluracil involves several steps. One common method starts with the reaction of uracil with methyl formate, followed by amination and formylation reactions to yield the desired product . Another method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and acetylation reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is optimized to improve reaction yield, shorten reaction time, and reduce the generation of pollutants. The use of vacuum distillation, condensing agents, and staged reactions are common practices to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group at the 6-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. These reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted uracil derivatives. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Acetyl-6-amino-1,3-dimethyluracil has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in structure but lacks the acetyl group at the 5-position.
5,6-Diamino-1,3-dimethyluracil: Contains an additional amino group at the 5-position.
6-Amino-1-methyluracil: Similar but has only one methyl group at the 1-position.
Uniqueness
5-Acetyl-6-amino-1,3-dimethyluracil is unique due to the presence of both an acetyl group and an amino group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVTPCAYOUSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313080 |
Source


|
| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32970-32-4 |
Source


|
| Record name | NSC266175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)


![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)


![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)


